molecular formula C23H23N5O5 B14497824 Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- CAS No. 65072-53-9

Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-

Cat. No.: B14497824
CAS No.: 65072-53-9
M. Wt: 449.5 g/mol
InChI Key: UCOVGGMONFBUAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves multiple steps, including the diazotization of 4-nitroaniline followed by coupling with a suitable benzamide derivative. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the reaction parameters and the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s azo group can undergo reduction to form amines, which can further interact with biological molecules. The specific pathways involved depend on the biological system and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for use as a red colorant dye in various industrial applications .

Properties

CAS No.

65072-53-9

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C23H23N5O5/c29-14-12-27(13-15-30)20-10-11-21(26-25-18-6-8-19(9-7-18)28(32)33)22(16-20)24-23(31)17-4-2-1-3-5-17/h1-11,16,29-30H,12-15H2,(H,24,31)

InChI Key

UCOVGGMONFBUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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